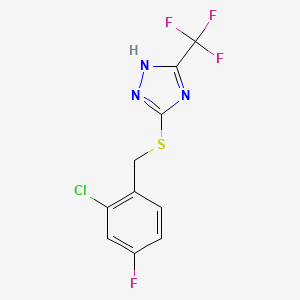
5-Fluoro-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methylpyridin-3-amine is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 4-position of the pyridine ring, along with an amine group at the 3-position. These substitutions confer distinct physicochemical properties, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . Another method includes the condensation reaction and decarboxylation of diethyl malonate, sodium, and 3-nitro-5-chloropyridine, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as palladium-catalyzed cross-coupling reactions, is common in industrial settings to achieve cost-effective and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce the corresponding amine derivatives .
Scientific Research Applications
5-Fluoro-4-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methylpyridin-3-amine involves its interaction with potassium channels. It acts as a potassium channel blocker, binding to exposed potassium channels and reducing the leakage of intracellular potassium ions. This enhances impulse conduction in demyelinated axons, making it a potential candidate for imaging demyelinated lesions using PET . Additionally, it exhibits competitive inhibition of the cytochrome P450 enzyme CYP2E1, which is involved in its metabolism .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-aminopyridine: Another fluorinated pyridine derivative with similar potassium channel blocking properties.
4-Aminopyridine: A well-known potassium channel blocker used clinically for multiple sclerosis.
Uniqueness
5-Fluoro-4-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties such as higher lipophilicity and stability towards oxidation compared to similar compounds . These properties make it a promising candidate for further research and potential
Properties
CAS No. |
1402672-74-5 |
|---|---|
Molecular Formula |
C6H7FN2 |
Molecular Weight |
126.13 g/mol |
IUPAC Name |
5-fluoro-4-methylpyridin-3-amine |
InChI |
InChI=1S/C6H7FN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3 |
InChI Key |
QAAPAUBJMRMMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


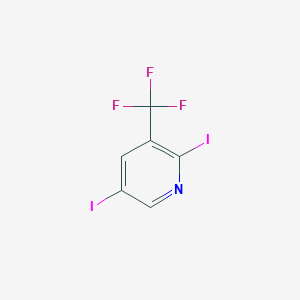
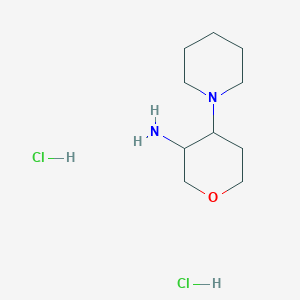
![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)
![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)

![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)

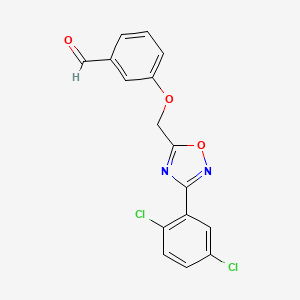
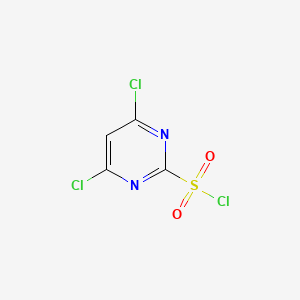

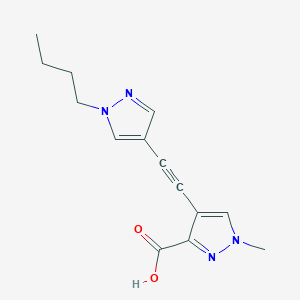
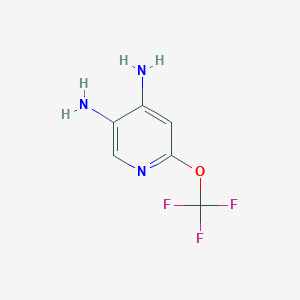
![2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)
